2-(propan-2-yl)-4,5,6,7-tetrahydro-2H-indazol-6-amine
Overview
Description
Synthesis Analysis
Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used to determine the molecular structure .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds, decomposition reactions, and reactions under various conditions .Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Anticonvulsant and Neuroprotective Effects
Research on derivatives of 2-(propan-2-yl)-4,5,6,7-tetrahydro-2H-indazol-6-amine has shown promising results in the field of anticonvulsants and neuroprotection. For example, a study on N-(substituted benzothiazol-2-yl)amide derivatives, related to this compound, demonstrated significant anticonvulsant activity along with neuroprotective effects. This suggests potential applications in developing safer and more effective anticonvulsants that also offer neuroprotective benefits (Hassan, Khan, & Amir, 2012).
Serotonin Receptor Agonism
Compounds structurally related to this compound have been studied for their ability to act as serotonin receptor agonists. For instance, the selective 5-HT2C receptor agonist properties of certain derivatives indicate potential applications in treating conditions influenced by serotonin receptor activity, such as depression, anxiety, and other psychiatric disorders (Millan, Péglion, Lavielle, & Perrin-Monneyron, 1997).
Alpha-2-Adrenoceptor Agonism
Some benzazole derivatives, including those similar to this compound, have been synthesized and found to be selective alpha-2-adrenoceptor ligands. These findings open up possibilities for their use in medical applications attributed to alpha-2-adrenoceptor agonists, such as in the management of hypertension and other cardiovascular disorders (Sa̧czewski, Kornicka, Rybczyńska, Hudson, Miao, Gdaniec, Boblewski, & Lehmann, 2008).
Dopamine Receptor Activity
The synthesis and evaluation of N,N-di-n-propyltetrahydrobenzo[d]thiazole derivatives, closely related to this compound, have demonstrated dopaminergic agonist activity. This suggests potential therapeutic applications in disorders such as Parkinson's disease, where dopaminergic activity is a key therapeutic target (Das, Vedachalam, Luo, Antonio, Reith, & Dutta, 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-propan-2-yl-4,5,6,7-tetrahydroindazol-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-7(2)13-6-8-3-4-9(11)5-10(8)12-13/h6-7,9H,3-5,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXCZFUKVTWYOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C2CCC(CC2=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1394040-79-9 | |
Record name | 2-(propan-2-yl)-4,5,6,7-tetrahydro-2H-indazol-6-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.